molecular formula C15H18N2O4S3 B3313055 N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide CAS No. 946342-88-7

N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B3313055
CAS No.: 946342-88-7
M. Wt: 386.5 g/mol
InChI Key: JUUXXLFCDREZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazolidine ring This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for use in pharmaceuticals, particularly as an anti-inflammatory or antimicrobial agent.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazolidine ring could play a role in binding to the active site of an enzyme, while the phenyl and thiophene rings could interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
  • 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid

Uniqueness

N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide is unique due to the presence of both a thiazolidine ring and a thiophene ring, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S3/c1-2-14-7-8-15(22-14)24(20,21)16-12-5-3-6-13(11-12)17-9-4-10-23(17,18)19/h3,5-8,11,16H,2,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUXXLFCDREZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Reactant of Route 4
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Reactant of Route 5
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Reactant of Route 6
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.